Naphthionic acid

Description

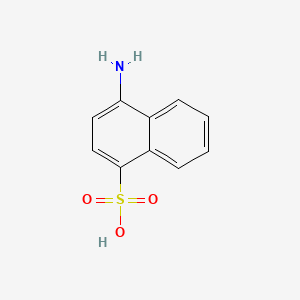

Structure

3D Structure

Properties

IUPAC Name |

4-aminonaphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H,11H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZRRZAVMCAKEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

130-13-2 (mono-hydrochloride salt) | |

| Record name | Naphthionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3058909 | |

| Record name | 4-Amino-1-naphthalenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-86-6, 90459-10-2, 71342-91-1 | |

| Record name | 4-Amino-1-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenesulfonic acid, 4-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Amino-1-naphthalenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminonaphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Naphthalenesulfonic acid, 4-amino-, diazotized, coupled with diazotized aniline and resorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-naphthalenesulfonic acid, 4-amino-, diazotized, coupled with Dyer’s mulberry (Chlorophora tinctoria) extract | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZIK65C5CD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of Naphthionic Acid

For Researchers, Scientists, and Drug Development Professionals

I. Introduction to Naphthionic Acid

This compound, a prominent member of the aminonaphthalenesulfonic acid family, is a synthetic organic compound of significant interest in various chemical and pharmaceutical applications. As a derivative of naphthalene (B1677914), it possesses a bicyclic aromatic core functionalized with both an amino and a sulfonic acid group.[1] This bifunctionality imparts unique chemical characteristics that are pivotal to its utility, most notably as a key intermediate in the synthesis of various azo dyes.[2] This guide provides a comprehensive overview of the fundamental chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its application in dye synthesis.

A. Overview and IUPAC Name

The systematic and preferred IUPAC name for this compound is 4-aminonaphthalene-1-sulfonic acid .[2]

B. Synonyms

This compound is also known by several other names in the literature and commercial contexts, including:

C. Chemical Structure

The chemical structure of this compound consists of a naphthalene ring system substituted with an amino group at the 4-position and a sulfonic acid group at the 1-position.

D. Key Identifiers

For unambiguous identification, the following identifiers are crucial:

| Identifier | Value |

| CAS Number | 84-86-6[2] |

| Molecular Formula | C₁₀H₉NO₃S[4] |

| Molecular Weight | 223.25 g/mol [4] |

| InChI Key | NRZRRZAVMCAKEP-UHFFFAOYSA-N[3] |

II. Physicochemical Properties

The physical and chemical properties of this compound are dictated by its molecular structure, particularly the presence of the aromatic rings and the acidic and basic functional groups.

A. General Characteristics

This compound typically presents as a white to slightly grayish or beige crystalline powder.[2][4] Its salt solutions are known to exhibit a strong blue fluorescence.

B. Tabulated Quantitative Data

The core quantitative properties of this compound are summarized in the tables below for ease of reference and comparison.

i. Molecular and Physical Properties

| Property | Value | Reference(s) |

| Melting Point | ≥300 °C (decomposes) | [4] |

| Boiling Point | 220°C (rough estimate) | [4] |

| Density | 1.67 g/cm³ | [4] |

ii. Solubility Data

| Solvent | Solubility | Reference(s) |

| Water | 309.9 mg/L (at 20 °C) | [4] |

| Dichloromethane | Sparingly soluble | [4] |

| Aqueous Base | Soluble | [4] |

The solubility of this compound is pH-dependent; it is more soluble in alkaline solutions due to the formation of the sulfonate salt.[5]

iii. Acidity

| Property | Value | Reference(s) |

| pKa | 2.81 (at 25 °C) | [4] |

C. Spectral Properties

Spectroscopic data is fundamental for the structural elucidation and quality control of this compound.

i. UV-Vis Spectroscopy

ii. Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about its functional groups. Key expected absorption bands include:

-

O-H stretch (sulfonic acid): Broad band around 3000 cm⁻¹

-

N-H stretch (amine): Peaks in the region of 3300-3500 cm⁻¹

-

S=O stretch (sulfonic acid): Strong absorptions around 1200 cm⁻¹ and 1040 cm⁻¹

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region

iii. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound. Although detailed spectral assignments are not widely published, the expected chemical shift regions are:

-

¹H NMR: Aromatic protons would appear in the downfield region (typically 7.0-9.0 ppm). The amine protons would likely be a broad singlet, and its chemical shift would be solvent-dependent.

-

¹³C NMR: The aromatic carbons would resonate in the range of 110-150 ppm.

III. Experimental Protocols

This section outlines the methodologies for determining the key physicochemical properties of this compound, based on standard laboratory procedures and OECD guidelines.

A. Determination of Melting Point (OECD 102)

The melting point of this compound, which is above 300 °C with decomposition, can be determined using the capillary method with a suitable high-temperature apparatus.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer.

-

Procedure:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

The sample is heated at a steady rate (e.g., 10-20 °C/min) to determine an approximate melting range.

-

The determination is repeated with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/min.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range. Given that this compound decomposes, the temperature of decomposition should be noted.

-

B. Determination of Aqueous Solubility

The shake-flask method is a common procedure for determining the water solubility of a substance.

-

Apparatus: Shaking apparatus (e.g., wrist-action shaker or magnetic stirrer), constant temperature bath, centrifuge, analytical balance, flasks.

-

Procedure:

-

An excess amount of this compound is added to a known volume of deionized water in a flask.

-

The flask is agitated in a constant temperature bath (e.g., 20 °C) until equilibrium is reached (typically 24-48 hours).

-

The solution is then centrifuged to separate the undissolved solid.

-

The concentration of this compound in the clear aqueous phase is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

C. Determination of pKa (OECD 112)

The pKa of this compound can be determined by potentiometric titration.

-

Apparatus: pH meter with a combination electrode, burette, stirrer, beaker, standard volumetric flasks.

-

Reagents: this compound, standardized sodium hydroxide (B78521) solution (e.g., 0.1 M), standardized hydrochloric acid solution (e.g., 0.1 M), deionized water.

-

Procedure:

-

A known amount of this compound is dissolved in a known volume of deionized water.

-

The solution is titrated with a standardized solution of sodium hydroxide.

-

The pH of the solution is measured and recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

-

D. UV-Visible Spectroscopy

-

Apparatus: UV-Visible spectrophotometer, matched quartz cuvettes (1 cm path length), volumetric flasks, analytical balance.

-

Solvent: A suitable solvent that does not absorb in the region of interest (e.g., ethanol (B145695), deionized water).

-

Procedure:

-

A stock solution of this compound of known concentration is prepared in the chosen solvent.

-

A series of standard solutions are prepared by diluting the stock solution.

-

The spectrophotometer is zeroed using a blank (the pure solvent).

-

The absorbance of each standard solution is measured over a specific wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

A calibration curve of absorbance versus concentration can be plotted to determine the molar absorptivity (ε).

-

E. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Apparatus: FTIR spectrometer with a suitable sampling accessory (e.g., ATR or KBr press).

-

Procedure (using KBr pellet):

-

A small amount of this compound (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of the FTIR spectrometer.

-

The IR spectrum is recorded over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

F. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Apparatus: NMR spectrometer.

-

Solvent: A suitable deuterated solvent in which this compound is soluble (e.g., DMSO-d₆, D₂O with a base).

-

Procedure:

-

A small amount of this compound is dissolved in the deuterated solvent.

-

The solution is transferred to an NMR tube.

-

The ¹H and ¹³C NMR spectra are acquired according to the instrument's standard operating procedures.

-

IV. Chemical Reactivity and Applications

The most characteristic reaction of this compound is its involvement in the synthesis of azo dyes. The amino group on the naphthalene ring can be diazotized and then coupled with another aromatic compound to form a highly colored azo compound.

A. Diazotization and Azo Coupling: Synthesis of Congo Red

A classic example of the utility of this compound is in the synthesis of the dye Congo Red. In this process, benzidine (B372746) is first bis-diazotized and then coupled with two equivalents of this compound.

B. Experimental Workflow for Congo Red Synthesis

The following diagram illustrates the logical workflow for the synthesis of Congo Red, starting from the diazotization of benzidine and its subsequent coupling with this compound.

Caption: Logical workflow for the synthesis of Congo Red.

V. Conclusion

This compound is a versatile chemical intermediate with a well-defined set of fundamental properties. Its unique structure, combining an aromatic system with both acidic and basic functional groups, governs its solubility, reactivity, and spectral characteristics. The methodologies outlined in this guide provide a framework for the accurate and reliable determination of its core properties, which is essential for its application in research, development, and industrial processes, particularly in the synthesis of azo dyes. Further research to fully characterize its spectral properties in various solvents would be beneficial for the scientific community.

References

A Comprehensive Technical Guide to the Physiochemical Characteristics of Naphthionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthionic acid, systematically known as 4-aminonaphthalene-1-sulfonic acid, is a key organic compound widely utilized as an intermediate in the synthesis of various azo dyes.[1][2] Its unique molecular structure, incorporating both an amino and a sulfonic acid group on a naphthalene (B1677914) backbone, imparts distinct physiochemical properties that are crucial for its application in chemical synthesis and of interest in the study of drug metabolism, as it is a known metabolite of certain azo dyes.[3][4] This technical guide provides an in-depth overview of the core physiochemical characteristics of this compound, complete with quantitative data, detailed experimental protocols, and visualizations to aid in its application and study.

Core Physiochemical Properties

The fundamental physiochemical properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-aminonaphthalene-1-sulfonic acid | [5] |

| Synonyms | This compound, Piria's acid, 1-Naphthylamine-4-sulfonic acid | [4][5] |

| CAS Number | 84-86-6 | [5] |

| Chemical Formula | C₁₀H₉NO₃S | [5] |

| Molecular Weight | 223.25 g/mol | [5] |

| Appearance | White to grayish or beige crystalline powder/needles.[4][6] | [4][6] |

| Melting Point | ≥300 °C (decomposes) | [4][7] |

| Boiling Point | Decomposes upon heating. A rough estimate of 220°C has been suggested, though decomposition is the primary thermal event. | [4] |

| Density | 1.67 g/cm³ | [4] |

| pKa | 2.81 (at 25 °C) | [4] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Temperature (°C) | Reference(s) |

| Water | 0.029 g/100 mL (1 g in 3.45 L) | 10 | [6][8] |

| 0.031 g/100 mL (1 g in 3.22 L) | 20 | [6][8] | |

| 0.059 g/100 mL (1 g in 1.69 L) | 50 | [6][8] | |

| 0.228 g/100 mL (1 g in 0.438 L) | 100 | [6][8] | |

| Aqueous Base | Soluble (e.g., dilute NaOH, Na₂CO₃ solutions) | Ambient | [3][4] |

| Dichloromethane | Sparingly soluble | Ambient | [3][4] |

| Ethanol | Very slightly soluble/Extremely insoluble | Ambient | [7][8] |

| Ether | Very slightly soluble/Extremely insoluble | Ambient | [7][8] |

| Acetic Acid | Almost insoluble | Ambient | [6] |

| Acetic Anhydride | Almost insoluble | Ambient | [6] |

Spectroscopic Characteristics

The spectroscopic data provides critical information for the identification and characterization of this compound.

UV-Vis Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic peaks corresponding to its functional groups. The spectrum is available through the NIST WebBook and shows key absorption bands.[9]

Interpretation of Key IR Peaks:

-

~3400-3300 cm⁻¹: N-H stretching vibrations of the primary amine group.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600-1450 cm⁻¹: C=C stretching vibrations within the naphthalene ring.

-

~1200-1150 cm⁻¹ and ~1050-1000 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfonic acid group, respectively. These are typically strong and broad bands.

-

~850-800 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern on the naphthalene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the naphthalene ring, with their chemical shifts and coupling constants being influenced by the positions of the amino and sulfonic acid groups. The protons of the amino group would also be visible.

¹³C NMR: The carbon NMR spectrum provides signals for each unique carbon atom in the naphthalene ring.[10] The carbons attached to the amino and sulfonic acid groups would show characteristic chemical shifts.

Experimental Protocols

Protocol for Determination of Solubility

This protocol outlines a general method for determining the solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone)

-

Analytical balance

-

Vials or test tubes with closures

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or incubator

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Prepare a series of vials for each solvent to be tested.

-

Add an excess amount of this compound to each vial. The exact amount should be recorded.

-

Add a known volume of the solvent to each vial.

-

Securely cap the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the samples to stand undisturbed for a sufficient time for any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration using a syringe filter is recommended.

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard curve).

-

Calculate the solubility in units such as g/100 mL or mg/L.

Protocol for Synthesis of an Azo Dye (e.g., Rocceline) from this compound

This protocol describes the diazotization of this compound and its subsequent coupling with β-naphthol to form the azo dye Rocceline (Solid Red A).[2][11]

Materials:

-

This compound

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl), concentrated and dilute

-

β-Naphthol

-

Sodium hydroxide (B78521) (NaOH)

-

Ice

-

Beakers

-

Stirring rod or magnetic stirrer

-

Buchner funnel and filter paper

-

Distilled water

Procedure:

Part 1: Diazotization of this compound

-

In a beaker, dissolve a specific amount of this compound in a dilute sodium hydroxide solution.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled solution of sodium nitrite with constant stirring.

-

While maintaining the temperature at 0-5 °C, slowly add cold, dilute hydrochloric acid until the solution is acidic to litmus (B1172312) paper. This forms the diazonium salt of this compound.

Part 2: Coupling Reaction

-

In a separate beaker, dissolve β-naphthol in a dilute sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part 1 to the β-naphthol solution.

-

A colored precipitate of the azo dye (Rocceline) will form.

-

Continue stirring the mixture in the ice bath for about 30 minutes to ensure the completion of the reaction.

-

Collect the precipitated dye by vacuum filtration using a Buchner funnel.

-

Wash the dye with a small amount of cold water to remove any unreacted starting materials and salts.

-

Dry the product in a desiccator or a low-temperature oven.

Visualizations

Synthesis of an Azo Dye from this compound

References

- 1. scribd.com [scribd.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. lookchem.com [lookchem.com]

- 5. 4-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bdmaee.net [bdmaee.net]

- 7. 4-萘胺-1-磺酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound(84-86-6) 13C NMR [m.chemicalbook.com]

- 11. biotechjournal.in [biotechjournal.in]

A Comprehensive Technical Guide to the Solubility of Naphthionic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of naphthionic acid (also known as 4-amino-1-naphthalenesulfonic acid) in various organic solvents. Understanding the solubility of this compound is critical for its application in dye synthesis, pharmaceutical development, and other chemical processes. This document compiles available quantitative and qualitative data, outlines experimental protocols for solubility determination, and presents a visual representation of the experimental workflow.

Introduction to this compound

This compound is a derivative of naphthalene (B1677914), characterized by the presence of both an amino (-NH₂) and a sulfonic acid (-SO₃H) group attached to the naphthalene ring. This dual functionality imparts zwitterionic characteristics to the molecule, significantly influencing its physical and chemical properties, particularly its solubility. It typically appears as a white to light beige crystalline powder.[1]

Solubility of this compound in Organic Solvents

The solubility of this compound is fundamentally governed by the principle of "like dissolves like." The presence of the polar sulfonic acid and amino groups makes it more soluble in polar solvents.

Qualitative Solubility Summary

This compound exhibits the following general solubility characteristics:

-

Water: Slightly to sparingly soluble. Its solubility is pH-dependent.[1]

-

Aqueous Base: Soluble in dilute solutions of alkali hydroxides and carbonates, often with the formation of a sodium salt which is more readily soluble in water.[1][2]

-

Polar Organic Solvents: Generally, it is expected to have higher solubility in polar solvents. It is soluble in dimethyl sulfoxide (B87167) (DMSO).

-

Non-Polar Organic Solvents: Typically less soluble in non-polar solvents.

-

Alcohols: Very slightly soluble in ethanol.[2]

-

Ethers: Very slightly soluble in ether.[2]

-

Halogenated Solvents: Sparingly soluble in dichloromethane.[3]

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of this compound in water and other solvents. It is important to note that comprehensive quantitative solubility data in a wide range of organic solvents is not extensively documented in publicly available literature.

Table 1: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| 10 | ~0.029 | ~0.0013 |

| 20 | 0.031 | 0.0014 |

| 50 | ~0.059 | ~0.0026 |

| 100 | ~0.228 | ~0.0102 |

Data derived from reference[2], which states 1g is soluble in 3.45L at 10°C, 3.22L at 20°C, 1.69L at 50°C, and 0.438L at 100°C.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 309.9 mg/L[3] |

| Dichloromethane | Not Specified | Sparingly soluble[3] |

| Ethanol | Not Specified | Very insoluble[2] |

| Ether | Not Specified | Very insoluble[2] |

| Acetic Acid | Not Specified | Almost insoluble[2] |

| Acetic Anhydride | Not Specified | Almost insoluble[2] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble[4] |

Experimental Protocols for Solubility Determination

The determination of solid-liquid solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The most common and reliable method is the shake-flask method, followed by quantitative analysis of the saturated solution.

Shake-Flask Method

This gravimetric method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent

-

Isothermal shaker or water bath with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Vials or flasks with airtight seals

-

Oven for drying

Detailed Methodology:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume or mass of the chosen organic solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated in an isothermal shaker or water bath at a constant, controlled temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The solution is considered to be at equilibrium when the concentration of the solute in the liquid phase remains constant over time.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the suspension is allowed to stand at the same constant temperature to allow the undissolved solid to settle.

-

Sampling and Filtration: A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a syringe. To prevent any temperature change that might affect solubility, the syringe can be pre-heated to the experimental temperature. The sample is then immediately filtered through a membrane filter (of a material compatible with the solvent) to remove any undissolved solid particles.

-

Quantification: A known mass or volume of the clear, filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in an oven at a temperature below the decomposition point of this compound).

-

Data Analysis: The container with the dried solute is weighed. The mass of the dissolved this compound is determined by subtracting the initial weight of the container. The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents. While comprehensive quantitative data across a wide range of solvents is limited, the provided qualitative and quantitative information offers valuable insights for researchers, scientists, and drug development professionals. The detailed experimental protocol for the shake-flask method serves as a practical reference for generating further solubility data to support various research and development activities. The zwitterionic nature of this compound, with its polar amino and sulfonic acid groups, is the primary determinant of its solubility behavior, favoring polar solvents and aqueous basic solutions.

References

A Technical Guide to the Historical Synthesis of Naphthionic Acid

For Researchers, Scientists, and Drug Development Professionals

Naphthionic acid, or 4-amino-1-naphthalenesulfonic acid, is a historically significant intermediate in the synthesis of various azo dyes. Its production has been a cornerstone of the chemical industry, with several methods developed and optimized over time. This technical guide provides an in-depth overview of the core historical methods for the synthesis of this compound, complete with experimental protocols, a comparative analysis of quantitative data, and visualizations of the synthetic pathways.

Core Synthesis Methods: A Comparative Overview

The historical production of this compound has been dominated by two primary approaches: the Piria reaction, an early method involving the reduction and sulfonation of a nitroaromatic compound, and the sulfonation of 1-naphthylamine (B1663977), which evolved into more industrially viable processes like the "baking" and solvent-bake methods. The following table summarizes the key quantitative data associated with these methods.

| Synthesis Method | Starting Material | Key Reagents | Reaction Temperature (°C) | Reaction Time | Yield (%) | Purity |

| Piria's Reaction | 1-Nitronaphthalene (B515781) | Sodium bisulfite, Sodium metabisulfite, Hydrochloric acid | Boiling | ~4.5 hours | 20-30 | Not specified |

| Baking Process | 1-Naphthylamine | Sulfuric acid, Oxalic acid (optional) | 170-180 | Not specified | High | Good |

| Solvent-Bake Process | 1-Naphthylamine | Sulfuric acid, o-Dichlorobenzene | Up to 180 | Not specified | High | Good |

| Sulfonation with Additives | 1-Naphthylamine | Sulfuric acid, Ammonium (B1175870) sulfate (B86663) | 110 | 16 hours | ~89 (of theory) | 87.5% |

Detailed Experimental Protocols

Piria's Reaction

This method, first described by Raffaele Piria, involves the reaction of 1-nitronaphthalene with a sulfite (B76179) in a two-step process of reduction and sulfonation. While historically significant, its low yield makes it less common for large-scale production.[1]

Experimental Protocol:

-

Step 1: Formation of Sodium Naphthionate

-

To a 250 ml two-neck round-bottom flask equipped with a heating mantle, overhead mixer, and reflux condenser, add 84.4 ml of water, 67.3 ml of 5.2 M sodium bisulfite solution (prepared from sodium metabisulfite), and 11.4 g of 1-nitronaphthalene.

-

Heat the mixture to boiling with stirring (e.g., ~205 rpm) until the solution becomes homogeneous, which typically takes around 3 to 4.5 hours.

-

Set up the apparatus for simple distillation and reduce the volume of the reaction mixture by approximately 25% to remove excess water.

-

-

Step 2: Acidification to this compound

-

Cool the concentrated sodium naphthionate solution.

-

Slowly add concentrated hydrochloric acid to the solution until the precipitation of this compound is complete.

-

Filter the resulting suspension using a Buchner funnel.

-

Wash the filter cake with cold water to remove soluble salts.

-

Air-dry the product, which appears as a white to pinkish solid.

-

Sulfonation of 1-Naphthylamine

The direct sulfonation of 1-naphthylamine is a more efficient and widely used method for producing this compound. Several variations of this process have been developed to improve yield and purity.

The traditional "baking" process involves heating 1-naphthylamine with sulfuric acid. This method is known to produce this compound in high yield and good purity, though it can be technically demanding.[2] The addition of oxalic acid has also been reported to facilitate this reaction.[3]

General Protocol:

-

1-Naphthylamine is reacted with a stoichiometric amount of sulfuric acid to form 1-naphthylamine hydrogen sulfate.

-

The resulting salt is then heated ("baked") at a temperature of 170-180 °C. During this process, a rearrangement occurs, leading to the formation of 4-amino-1-naphthalenesulfonic acid (this compound).

-

The reaction mixture is then typically worked up by dissolving it in a dilute alkaline solution, followed by filtration and acidification to precipitate the pure this compound.

To improve heat transfer and control of the reaction, an inert, high-boiling solvent can be used. o-Dichlorobenzene is a commonly cited solvent for this process.

General Protocol:

-

1-Naphthylamine is dissolved in o-dichlorobenzene.

-

A molar equivalent of sulfuric acid is added to form a suspension of 1-naphthylamine sulfate.

-

The mixture is gradually heated to approximately 180 °C. The water formed during the reaction is distilled off, often azeotropically with the solvent, which can be recycled.

-

After the reaction is complete, the product is extracted from the mixture with an aqueous sodium carbonate solution.

-

The aqueous layer is separated and then acidified to precipitate this compound.

The use of additives such as ammonium sulfate can improve the selectivity and yield of the sulfonation reaction, favoring the formation of the desired 4-sulfonic acid isomer over other isomers.[2]

Experimental Protocol:

-

In a suitable reactor, a mixture of 561.5 g of 96.0% sulfuric acid (5.5 mol) and 132.0 g of ammonium sulfate (1.0 mol) is prepared.

-

To this mixture, 143.0 g of 1-aminonaphthalene (1.0 mol) is added in solid form.

-

The reaction mixture is then heated to 130 °C over 30 minutes and maintained at this temperature with stirring for 16 hours until the reaction is complete.

-

The mixture is cooled to 50 °C, diluted with water, and neutralized with sodium hydroxide (B78521) solution.

-

The this compound can then be isolated from the aqueous solution by acidification.

Synthesis Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis methods.

Caption: Workflow for the synthesis of this compound via Piria's Reaction.

Caption: Comparative pathways for the sulfonation of 1-Naphthylamine.

Caption: A typical workflow for the industrial synthesis of this compound.

References

An In-depth Technical Guide to the Discovery and Initial Applications of Naphthionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-amino-1-naphthalenesulfonic acid, commonly known as Naphthionic acid. It details the historical context of its discovery, its key physicochemical properties, detailed protocols for its initial synthesis, and its foundational role in the development of synthetic azo dyes, a cornerstone of industrial chemistry.

Discovery and Historical Context

This compound, or 4-amino-1-naphthalenesulfonic acid, is a significant compound in the history of organic chemistry, particularly in the field of synthetic dyes.[1][2] Its discovery is closely linked to the Italian chemist Raffaele Piria. The compound is often referred to as Piria's acid in his honor.[3][4] Piria's work in the mid-19th century on the derivatives of naphthalene (B1677914) was instrumental. He developed a method, now known as the Piria reaction , for the synthesis of aminonaphthalenesulfonic acids by the reduction of nitronaphthalenes using a metal sulfite (B76179) or bisulfite.[5] This reaction was a key enabler for the production of this compound and other related dye intermediates from coal tar derivatives like naphthalene.

The discovery was not merely an academic curiosity; it occurred during a period of intense innovation in the nascent synthetic dye industry. The structural characteristics of this compound—possessing both a reactive amino group that could be diazotized and a sulfonic acid group that conferred water solubility—made it an ideal and highly valuable intermediate for the synthesis of a new class of vibrant and commercially successful azo dyes.[1]

Physicochemical and Quantitative Data

This compound is typically a white to slightly greyish or beige crystalline powder.[6] Its molecular structure, featuring a naphthalene core with both an amino and a sulfonic acid group, dictates its chemical and physical properties.

Below is a summary of its key quantitative data:

| Property | Value | Reference(s) |

| Systematic Name | 4-Aminonaphthalene-1-sulfonic acid | [4] |

| Common Names | This compound, Piria's acid | [3][4] |

| CAS Number | 84-86-6 | [7] |

| Molecular Formula | C₁₀H₉NO₃S | [7] |

| Molecular Weight | 223.25 g/mol | [6] |

| Appearance | White to slightly greyish/beige powder | [6] |

| Melting Point | ≥300 °C | [6] |

| Density | 1.67 g/cm³ | [6] |

| Water Solubility | 309.9 mg/L (at 20 °C) | [6] |

| pKa | 2.81 (at 25 °C) | [6] |

Experimental Protocols: Historical Synthesis Methods

The initial production of this compound was achieved through two primary routes: the Piria reaction and the direct sulfonation of 1-aminonaphthalene.

Synthesis via the Piria Reaction

This classic method involves the reduction of α-nitronaphthalene with sodium bisulfite. The reaction simultaneously reduces the nitro group to an amine and introduces a sulfonic acid group to the naphthalene ring.[5]

Overall Reaction: C₁₀H₇NO₂ + 3NaHSO₃ → C₁₀H₆(NH₂)SO₃Na + Na₂SO₄ + H₂O

Materials:

-

α-Nitronaphthalene

-

Sodium metabisulfite (B1197395) (source of sodium bisulfite)

-

Water

-

Concentrated Hydrochloric Acid (HCl)

Protocol:

-

Preparation of Sodium Bisulfite Solution: Prepare a ~5.2M solution of sodium bisulfite (NaHSO₃) by dissolving sodium metabisulfite in water.

-

Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and overhead stirrer, combine α-nitronaphthalene, water, and the sodium bisulfite solution. A significant excess (e.g., 75%) of sodium bisulfite is typically used.[5]

-

Reflux: Heat the mixture to boiling with continuous stirring. The reaction is refluxed for several hours (e.g., 3-5 hours) until the oily α-nitronaphthalene layer disappears and the solution becomes homogeneous.[5] The product at this stage is the sodium salt of this compound (sodium naphthionate).

-

Acidification: After cooling the reaction mixture, it is carefully acidified with concentrated hydrochloric acid. This step should be performed in a fume hood as sulfur dioxide (SO₂) gas is evolved.[5] The acidification protonates the sodium salt, causing the free this compound to precipitate out of the solution.

-

Isolation and Purification: The precipitated this compound is collected by vacuum filtration. The crude product is then washed with cold water to remove inorganic salts and other soluble impurities.[5]

-

Drying: The final product is dried in an oven at an elevated temperature (e.g., 140°C) to yield this compound as a powder.[5]

Note: The yield for this reaction is often modest (20-30%) due to the formation of by-products such as sodium aminodisulfonates.[5]

Synthesis via Sulfonation of 1-Aminonaphthalene

A more direct route involves the electrophilic substitution of 1-aminonaphthalene (α-naphthylamine) using sulfuric acid. The amino group directs the incoming sulfo group primarily to the para-position (position 4).

Materials:

-

1-Aminonaphthalene (α-naphthylamine)

-

96% Sulfuric Acid (H₂SO₄)

-

Ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄) (optional, but improves selectivity)[8]

-

Ice

Protocol:

-

Reaction Mixture: In a reaction vessel, dissolve 1-aminonaphthalene in a mixture of 96% sulfuric acid and ammonium sulfate at a controlled temperature (e.g., 25°C).[8] A molar ratio of approximately 1:5.5:1 (1-aminonaphthalene : H₂SO₄ : (NH₄)₂SO₄) can be used.

-

Heating: The mixture is heated to a temperature between 110-130°C and held there with stirring for an extended period (e.g., 16 hours) to ensure the completion of the sulfonation reaction.[8]

-

Precipitation: The reaction is cooled to room temperature, and the viscous mixture is then carefully poured onto a large amount of crushed ice with stirring. This quenches the reaction and dilutes the acid, causing the this compound product to precipitate.[8]

-

Isolation: The precipitate is collected by filtration and washed thoroughly with water until it is free of acid.

-

Drying: The product is pressed to remove excess water and then dried under vacuum to yield pure this compound.[8]

Initial Applications: The Genesis of Azo Dyes

The primary and most significant initial application of this compound was as a crucial coupling component in the synthesis of azo dyes. Its ability to be easily diazotized and coupled made it a versatile building block for creating a wide range of colors.

Case Study: The Synthesis of Congo Red

Congo red, first synthesized in 1883 by Paul Böttiger, is a historically significant diazo dye and a prime example of the application of this compound.[9] It was one of the first "direct dyes," meaning it could dye cotton directly without the need for a mordant. The synthesis involves a two-step process: the bis-diazotization of benzidine (B372746), followed by coupling with two equivalents of this compound.[9][10]

Experimental Protocol for Congo Red Synthesis:

Materials:

-

Benzidine

-

Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

This compound

-

Sodium Hydroxide (B78521) (NaOH) or Sodium Carbonate (Na₂CO₃)

-

Sodium Chloride (NaCl)

-

Ice

Protocol:

-

Part A: Bis-Diazotization of Benzidine

-

Dissolve benzidine in dilute hydrochloric acid.

-

Cool the solution to 0-5°C in an ice bath. This low temperature is critical to ensure the stability of the resulting diazonium salt.[11]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with constant stirring. The nitrous acid generated in situ reacts with both amino groups on the benzidine to form a bis-diazonium salt (tetraazotized benzidine).[10][12]

-

Maintain the temperature below 5°C throughout the addition. The completion of diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

-

Part B: Coupling Reaction

-

In a separate vessel, prepare a solution of sodium naphthionate by dissolving this compound in a stoichiometric amount of dilute sodium hydroxide or sodium carbonate solution.[12] This ensures the coupling occurs under alkaline or neutral conditions, which is essential for the reaction.[11]

-

Cool the sodium naphthionate solution in an ice bath.

-

Slowly add the cold bis-diazonium salt solution from Part A to the stirred sodium naphthionate solution.[12]

-

A deep red color, characteristic of Congo red, will form immediately as the coupling reaction proceeds.[12] Two molecules of naphthionate couple with one molecule of the bis-diazonium salt.

-

Continue stirring the mixture in the ice bath for about 30-60 minutes to ensure the reaction goes to completion.[13]

-

-

Part C: Isolation of Congo Red

-

"Salt out" the dye by adding a significant amount of sodium chloride (NaCl) to the reaction mixture. This decreases the solubility of the sodium salt of the dye, causing it to precipitate.[13]

-

Collect the precipitated Congo red dye by vacuum filtration.

-

Wash the filter cake with a saturated NaCl solution to remove impurities.

-

Dry the final product.

-

Visualizations of Key Processes

The following diagrams illustrate the chemical workflows described in this guide.

Figure 1: Workflow for the synthesis of this compound via the Piria reaction.

Figure 2: Logical workflow for the synthesis of Congo Red from this compound.

Conclusion

This compound holds a pivotal place in the history of industrial organic chemistry. Its discovery through methods like the Piria reaction provided a crucial, water-soluble intermediate derived from naphthalene. This, in turn, unlocked the commercial potential of synthetic azo dyes, exemplified by the creation of Congo red. The experimental protocols for its synthesis and its subsequent use in dye production highlight fundamental principles of aromatic chemistry, including electrophilic substitution and diazo coupling reactions, which remain relevant to researchers in chemical synthesis and materials science today.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Aminonaphthalenesulfonic acids - Wikipedia [en.wikipedia.org]

- 3. This compound [webbook.nist.gov]

- 4. 4-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sciencemadness Discussion Board - preparation of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. lookchem.com [lookchem.com]

- 7. This compound [webbook.nist.gov]

- 8. EP0214544B1 - Process for the preparation of 1-amino-naphthalene 4-sulfonic acid (this compound) - Google Patents [patents.google.com]

- 9. Congo red - Wikipedia [en.wikipedia.org]

- 10. Congo Red - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Your question Discuss chemistry and synthesis of Congo Red | Filo [askfilo.com]

- 12. Sciencemadness Discussion Board - preparation of congo red - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. jcsp.org.pk [jcsp.org.pk]

Spectroscopic Profile of Naphthionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Naphthionic acid, systematically known as 4-amino-1-naphthalenesulfonic acid, is a key intermediate in the synthesis of various azo dyes and has potential applications in other areas of chemical and pharmaceutical research. A thorough understanding of its spectroscopic properties is fundamental for its characterization, quality control, and the development of new applications. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of this compound, complete with detailed experimental protocols and a workflow for its analysis.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. The data has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic protons. Due to the substitution pattern, the spectrum can be complex, with overlapping multiplets. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing sulfonic acid group. Aromatic protons typically resonate in the range of 6.5-8.5 ppm.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| [Data not explicitly found in search results; typical aromatic proton range is 6.5-8.5 ppm] | - | Aromatic Protons |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aromatic carbons of this compound resonate in the typical downfield region for sp² hybridized carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| [Specific peak list not available in search results; aromatic carbons typically appear between 120-170 ppm] | Aromatic Carbons |

Note: Specific, quantitative ¹³C NMR peak assignments for this compound were not available in the searched resources. The provided range is based on general knowledge of aromatic compounds.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the amino, sulfonic acid, and aromatic moieties. The spectrum can be obtained for a solid sample, typically using a KBr pellet or as a Nujol mull.[3]

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium | N-H stretching (primary amine) |

| 3100-3000 | Strong | Aromatic C-H stretching |

| 1600-1585, 1500-1400 | Medium to Strong | C=C stretching (aromatic ring) |

| 1250-1020 | Strong | S=O stretching (sulfonic acid) |

| 1000-650 | Strong | =C-H bending (aromatic) |

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like this compound. The absorption maxima are influenced by the solvent used.[4] Aromatic amines typically show absorption peaks in the range of 200-700 nm.

Table 4: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| [Specific data for this compound not found; data for a related compound, 1-Naphthoic acid, in Ethanol (B145695) is λmax = 293 nm][5] | [Data not available] | [Data not available] |

Note: The UV-Vis data for the closely related 1-Naphthoic acid is provided for context. The amino and sulfonic acid groups in this compound will influence the exact position and intensity of the absorption bands.

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and accurate analysis.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. The choice of solvent is critical as this compound's solubility can be limited.

-

Ensure complete dissolution, gentle warming may be applied if necessary.

¹H NMR Data Acquisition:

-

Use a standard proton NMR experiment on a spectrometer (e.g., 400 MHz or higher).

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the aromatic and any other relevant regions (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data with appropriate phasing and baseline correction.

¹³C NMR Data Acquisition:

-

Use a standard proton-decoupled carbon NMR experiment.

-

A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

The spectral width should be set to encompass all expected carbon signals (e.g., 0-200 ppm).

-

Process the data similarly to the ¹H NMR spectrum.

IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Thoroughly dry high-purity potassium bromide (KBr) to remove any moisture.

-

Grind a small amount of this compound (1-2 mg) to a fine powder using an agate mortar and pestle.[6]

-

Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.[6]

-

Transfer the mixture to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[7]

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-grade solvent (e.g., ethanol or methanol). This compound is slightly soluble in water.[8]

-

Ensure the chosen solvent is transparent in the wavelength range of interest.

-

Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbance values within the linear range of the spectrophotometer (typically 0.1-1.0).

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a second quartz cuvette with the this compound solution.

-

Scan a baseline with the blank in both the sample and reference beams.

-

Place the sample cuvette in the sample beam and acquire the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more detailed structural analysis, advanced 2D NMR techniques such as COSY and HSQC may be employed. Researchers are encouraged to consult primary literature and spectral databases for the most up-to-date and specific data related to their particular research needs.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pelletpressdiesets.com [pelletpressdiesets.com]

- 6. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 7. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 8. researchgate.net [researchgate.net]

Naphthionic Acid (CAS 84-86-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Naphthionic acid (CAS 84-86-6), a significant intermediate in the chemical and pharmaceutical industries. This document details its core physicochemical properties, outlines key experimental protocols for its synthesis and purification, and explores its primary applications.

Core Properties of this compound

This compound, systematically named 4-aminonaphthalene-1-sulfonic acid, is a derivative of naphthalene (B1677914) bearing both an amino and a sulfonic acid group.[1][2] These functional groups impart characteristic properties to the molecule, making it a versatile building block in organic synthesis.[3]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₃S | [1][4][5] |

| Molecular Weight | 223.25 g/mol | [1][5][6] |

| Appearance | White to slightly greyish or beige crystalline powder/granules | [1][5][7] |

| Melting Point | ≥300 °C (decomposes) | [1][4][5] |

| Boiling Point | 220 °C (rough estimate) | [1][5] |

| Density | 1.67 g/cm³ | [1][2][4] |

| Water Solubility | 309.9 mg/L at 20 °C | [1][5] |

| Solubility | Sparingly soluble in dichloromethane. Soluble in aqueous bases. | [1][5] |

| pKa | 2.81 at 25 °C | [1][5] |

| Refractive Index | 1.5250 (estimate) | [1][5] |

| LogP | 3.33070 | [4] |

Spectral Data

Spectral data is crucial for the identification and characterization of this compound. Available spectral information includes:

-

¹³C NMR Spectrum: Available from various chemical databases.[8]

-

IR Spectrum: The NIST WebBook provides an infrared spectrum of this compound.[9]

-

Mass Spectrum: Electron ionization mass spectrometry data is also available.[9]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are critical for its practical application in research and development.

Synthesis of this compound via Sulfonation of 1-Aminonaphthalene

A common and practical method for the synthesis of this compound involves the sulfonation of 1-aminonaphthalene.[2][3]

Materials:

-

1-Aminonaphthalene

-

96% Sulfuric acid

-

Ice

-

Water

Procedure:

-

In a suitable reaction vessel, 143.0 g (1.0 mol) of 1-aminonaphthalene is added in solid form to a cooled mixture of 561.5 g of 96% sulfuric acid (5.5 mol) and 132 g of ammonium sulfate (1.0 mol) at 25 °C.[10]

-

The reaction mixture is then heated to 110-130 °C over 30 minutes.[10]

-

The mixture is stirred at this temperature for 16 hours to complete the reaction.[10]

-

After cooling to room temperature, the reaction mixture is poured onto 700 g of ice and stirred for 6 hours.[10]

-

The resulting precipitate (this compound) is collected by filtration.[10]

-

The collected solid is washed with water until it is free of acid.[10]

-

The product is then pressed to remove excess water and dried under a vacuum.[10]

This process yields this compound, though it may contain isomeric impurities such as 1-aminonaphthalene-5-sulfonic acid and 1-aminonaphthalene-6-sulfonic acid.[10]

Synthesis via the Piria Reaction

An alternative synthesis route is the Piria reaction, which starts from α-nitronaphthalene.[11]

Materials:

-

α-Nitronaphthalene

-

Sodium bisulfite solution (5.2 M)

-

Water

-

Hydrochloric acid

Procedure:

-

A mixture of 11.4 g of α-nitronaphthalene, 84.4 ml of water, and 67.3 ml of 5.2 M sodium bisulfite is prepared in a round-bottom flask equipped with a reflux condenser and a stirrer.[11]

-

The mixture is heated to boiling and stirred until it becomes homogeneous (approximately 3-5 hours).[11]

-

The reaction volume is then reduced by 25% via simple distillation.[11]

-

The second step involves the acidification of the reaction product with hydrochloric acid to precipitate the this compound.[11]

-

The precipitated solid is collected by vacuum filtration and washed with distilled water.[11]

-

The product is dried on a hot plate at 140 °C.[11]

The expected yield for this method is in the range of 20-30%, with a significant portion of the product being sodium aminodisulfonate.[11]

Purification Method

This compound can be purified by recrystallization.

Procedure:

-

Upon cooling, it crystallizes as needles of the 0.5 hydrate.[1][5]

-

Salt solutions of this compound exhibit a strong blue fluorescence.[1][5]

Visualized Workflows and Relationships

To better illustrate the processes and applications related to this compound, the following diagrams are provided.

Caption: Synthetic pathways for this compound production.

Caption: Key applications of this compound.

Applications and Significance

This compound is a crucial intermediate in various industrial syntheses.

-

Dye Industry: Its primary application is in the synthesis of azo dyes.[2][3] The amino group can be diazotized and then coupled with other aromatic compounds to produce a wide range of colors. Notable examples include Congo red and various food colorants like C.I. Food Red 3, C.I. Food Red 7, and C.I. Food Red 9.[5]

-

Pharmaceutical Industry: this compound and its derivatives have found use in the pharmaceutical sector.[3] For instance, its sodium salt has been investigated as a non-toxic hemostatic agent to control bleeding.[1][5] It is also a metabolite of certain azo dyes.[5]

-

Chemical Synthesis: Beyond dyes and pharmaceuticals, it serves as an intermediate in the production of other important chemical compounds, such as 1-hydroxynaphthalene-4-sulfonic acid and various aminonaphthalenedisulfonic acids.[5]

Safety and Handling

This compound is classified as a corrosive substance.[12] It can cause severe skin burns and eye damage.[12] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and protective clothing, should be worn when handling this chemical.[12] It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[13] In case of fire, water spray, alcohol-resistant foam, dry chemical, or carbon dioxide can be used as extinguishing media.[12]

This technical guide provides a foundational understanding of this compound for professionals in research and development. The compiled data and protocols are intended to facilitate its safe and effective use in various scientific and industrial applications.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 90459-10-2 | Benchchem [benchchem.com]

- 4. This compound | CAS#:84-86-6 | Chemsrc [chemsrc.com]

- 5. This compound | 84-86-6 [chemicalbook.com]

- 6. This compound (CAS 84-86-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. This compound(84-86-6) 13C NMR [m.chemicalbook.com]

- 9. This compound [webbook.nist.gov]

- 10. EP0214544B1 - Process for the preparation of 1-amino-naphthalene 4-sulfonic acid (this compound) - Google Patents [patents.google.com]

- 11. Sciencemadness Discussion Board - preparation of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. chemicalbook.com [chemicalbook.com]

- 13. chembk.com [chembk.com]

An In-depth Technical Guide to the Molecular Structure and Bonding in Naphthionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthionic acid, systematically known as 4-amino-1-naphthalenesulfonic acid, is a key intermediate in the synthesis of various azo dyes.[1] Its utility in the chemical industry stems from the reactivity of its amino and sulfonic acid functional groups, which are attached to a naphthalene (B1677914) core. Understanding the molecular structure and bonding of this compound is crucial for predicting its reactivity, designing novel derivatives, and optimizing its applications. This guide provides a comprehensive overview of the molecular architecture, bonding characteristics, and spectroscopic properties of this compound. Due to the absence of publicly available experimental crystallographic data, this guide presents a computationally predicted molecular structure and discusses its bonding parameters. Furthermore, it details the spectroscopic signatures of the molecule and provides established experimental protocols for its synthesis.

Molecular Structure and Bonding

This compound (C₁₀H₉NO₃S) is an aromatic compound characterized by a naphthalene ring system substituted with an amino group at the C4 position and a sulfonic acid group at the C1 position. The molecule's geometry and electronic distribution are a result of the interplay between the aromatic system and the electron-donating amino group and the electron-withdrawing sulfonic acid group.

Predicted Molecular Geometry

In the absence of experimental X-ray crystallographic data for this compound, a molecular model was generated using computational chemistry methods to predict its three-dimensional structure and bonding parameters. The following table summarizes the predicted bond lengths and angles.

| Bond | Predicted Bond Length (Å) | Angle | **Predicted Bond Angle (°) ** |

| C1-S1 | 1.80 | S1-C1-C2 | 120.5 |

| S1-O1 | 1.45 | S1-C1-C9 | 119.8 |

| S1-O2 | 1.45 | C1-S1-O1 | 112.0 |

| S1-O3 | 1.65 (S-OH) | C1-S1-O2 | 112.0 |

| C4-N1 | 1.40 | C1-S1-O3 | 105.0 |

| N1-H1 | 1.01 | O1-S1-O2 | 120.0 |

| N1-H2 | 1.01 | O1-S1-O3 | 108.0 |

| C1-C2 | 1.38 | O2-S1-O3 | 108.0 |

| C2-C3 | 1.41 | C3-C4-N1 | 120.2 |

| C3-C4 | 1.40 | C5-C4-N1 | 119.5 |

| C4-C10 | 1.42 | C4-N1-H1 | 119.0 |

| C5-C10 | 1.41 | C4-N1-H2 | 119.0 |

| C5-C6 | 1.38 | H1-N1-H2 | 118.0 |

| C6-C7 | 1.40 | ||

| C7-C8 | 1.38 | ||

| C8-C9 | 1.41 | ||

| C9-C1 | 1.42 | ||

| C9-C10 | 1.43 |

Note: These values are based on computational modeling and may differ from experimental values.

Bonding Characteristics

The bonding in this compound is characterized by the delocalized π-electron system of the naphthalene rings. The amino group at C4 acts as an electron-donating group, increasing the electron density of the aromatic system, particularly at the ortho and para positions. Conversely, the sulfonic acid group at C1 is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution.

The molecule exists as a zwitterion in the solid state and in neutral aqueous solutions, with the acidic proton from the sulfonic acid group transferring to the basic amino group. This results in a positively charged ammonium (B1175870) group (-NH₃⁺) and a negatively charged sulfonate group (-SO₃⁻). This zwitterionic character significantly influences its physical properties, such as its high melting point and solubility in water.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would exhibit a complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the naphthalene ring are chemically non-equivalent and will show characteristic splitting patterns due to spin-spin coupling.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H2 | 7.5 - 7.7 | Doublet | J = 8-9 |

| H3 | 7.2 - 7.4 | Doublet of Doublets | J = 7-8, 1-2 |

| H5 | 8.0 - 8.2 | Doublet | J = 8-9 |

| H6 | 7.6 - 7.8 | Triplet | J = 7-8 |

| H7 | 7.8 - 8.0 | Triplet | J = 7-8 |

| H8 | 8.8 - 9.0 | Doublet | J = 8-9 |

| NH₂ | Broad singlet | ||

| SO₃H | Broad singlet |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | 130 - 135 |

| C2 | 125 - 130 |

| C3 | 120 - 125 |

| C4 | 145 - 150 |

| C5 | 125 - 130 |

| C6 | 128 - 132 |

| C7 | 128 - 132 |

| C8 | 125 - 130 |

| C9 | 135 - 140 |

| C10 | 120 - 125 |

Note: These are approximate chemical shift ranges.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound reveals the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 | N-H stretching | Amino group (-NH₂) |

| 3100 - 3000 | C-H stretching | Aromatic C-H |

| 1630 - 1600 | C=C stretching | Aromatic ring |

| 1580 - 1550 | N-H bending | Amino group (-NH₂) |

| 1250 - 1150 | S=O stretching (asymmetric) | Sulfonic acid (-SO₃H) |

| 1080 - 1030 | S=O stretching (symmetric) | Sulfonic acid (-SO₃H) |

| 700 - 600 | S-O stretching | Sulfonic acid (-SO₃H) |

Experimental Protocols

Synthesis of this compound via Sulfonation of 1-Naphthylamine (B1663977)

This method involves the direct sulfonation of 1-naphthylamine with sulfuric acid.

Materials:

-

1-Naphthylamine

-

Concentrated sulfuric acid (98%)

-

Ice

-

Distilled water

-

Beaker, magnetic stirrer, heating mantle, Buchner funnel, filter paper

Procedure:

-

In a beaker, carefully add 20 g of 1-naphthylamine to 100 mL of concentrated sulfuric acid while stirring. The addition should be done in small portions to control the exothermic reaction.

-

Heat the mixture to 180-190 °C in a heating mantle and maintain this temperature for about 20-30 minutes, or until a sample of the reaction mixture is completely soluble in dilute sodium hydroxide (B78521) solution.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully and slowly pour the cooled mixture into 500 mL of cold water with constant stirring.

-

This compound will precipitate out as a white or grayish solid.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the product with cold water to remove any remaining acid.

-

Dry the purified this compound in an oven at 100 °C.

Synthesis of this compound via the Piria Reaction

This method involves the reduction of nitronaphthalenesulfonic acid.

Materials:

-

Fuming sulfuric acid (oleum)

-

Sodium sulfite (B76179)

-

Sodium hydroxide

-

Hydrochloric acid

-

Ice

-

Distilled water

-

Reaction flask, reflux condenser, dropping funnel, beakers, magnetic stirrer, heating mantle, Buchner funnel, filter paper

Procedure:

-

Sulfonation: Slowly add 25 g of 1-nitronaphthalene to 50 mL of fuming sulfuric acid (20% SO₃) in a reaction flask, keeping the temperature below 40 °C. Stir the mixture for 1-2 hours until the sulfonation is complete.

-

Pour the reaction mixture onto 200 g of crushed ice.

-